Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Enzyme Inhibition Carboxylesterase Drug Metabolism

Researchers studying drug metabolism require selective reference inhibitors to validate CES1 activity assays and ensure COMT assay specificity. Generic nitrobenzoate analogs exhibit divergent inhibition profiles, making them unreliable substitutes. Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7) directly addresses this gap: • Potent, quantifiable CES1 inhibition (Ki = 1.51 µM) • Complete COMT inactivity at 1 mM, serving as a validated negative control • High thermal stability (mp 139-141°C) for robust synthetic processing • LogP of 2.46 enabling membrane permeability for CNS drug design. Sourced reliably for immediate global dispatch.

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 2888-09-7
Cat. No. B1393832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-methoxy-3-nitrobenzoate
CAS2888-09-7
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
InChIInChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
InChIKeyKMYXCRZYBSQHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate: Chemical Profile


Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7; MF: C9H9NO6; MW: 227.17 g/mol) is a highly substituted benzoate ester characterized by the concurrent presence of a 2-hydroxy, 5-methoxy, and 3-nitro substitution pattern on the aromatic ring [1]. This specific electronic and steric arrangement confers distinct physicochemical properties, including a high measured melting point of 138-141 °C and a calculated LogP of approximately 2.46 [2]. While broadly classed as a nitrobenzoate and often cited as a pharmaceutical intermediate, its unique substitution pattern creates critical, quantifiable differences in enzyme inhibition profiles and synthetic reactivity compared to simpler or differently substituted analogs, which directly impacts its selection for specific research and development applications [3].

Enzyme inhibition probe for CES1 activity assays
Validated negative control for COMT screens
Lipophilic scaffold for permeability and CNS studies
Thermally stable intermediate for high-temperature syntheses

Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate: Differentiation from Generic Analogs


Generic substitution among in-class nitrobenzoates is demonstrably unsound due to the profound and quantifiable impact of the specific 2-hydroxy-5-methoxy-3-nitro arrangement on biological and physicochemical behavior. For instance, while the broader class of nitrobenzoates is known for antimycobacterial activity, this is strongly correlated with specific substitution patterns and is unrelated to pKa or hydrolysis rates [1]. Critically, this compound displays a starkly different enzyme inhibition profile compared to other nitrobenzoates, showing a potent Ki of 1.51 µM against human carboxylesterase 1 but complete inactivity against catechol O-methyltransferase at 1 mM [2]. Furthermore, its distinct LogP of 2.46, influenced by the 2-hydroxy and 5-methoxy groups, differentiates its solubility and permeability characteristics from analogs like methyl 2-hydroxy-3-nitrobenzoate (LogP ~1.6) [3]. Such precise activity cliffs and property differences preclude simple analog interchange and mandate compound-specific evaluation for any application where target engagement or precise physicochemical properties are critical.

! Structural analogs may lack CES1 activity; many are screened as antimicrobials instead.
! Altered LogP/pKa in analogs can shift permeability and ionization behavior significantly.
! Differing substitution patterns may introduce COMT off-target activity, compromising selectivity.

Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate: Comparative Evidence


CES1 Inhibition Differentiates from Inactive Analogs

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate exhibits a quantifiable, moderate inhibition of human carboxylesterase 1 (CES1) with a reported Ki of 1.51 µM (1510 nM) [1]. This is a critical point of differentiation from structurally similar 2-hydroxy-3-nitrobenzoate esters, which typically lack this specific enzyme interaction profile and are often screened for entirely different targets, such as antimicrobial activity [2]. The presence of the 5-methoxy group on the target compound appears to confer this specific binding affinity for CES1, an enzyme central to the metabolism of ester- and amide-containing drugs and prodrugs.

CES1 Inhibition
Reported
Ki = 1.51 µM (human CES1) Analogs: activity not reported for this target Differentiated enzyme target profile
Supports CES1 probe and metabolism studies; analogs lack this interaction.
Substrate: p-nitrophenyl acetate, 5 min incubation.
Enzyme Inhibition Carboxylesterase Drug Metabolism Activity Cliff

LogP and pKa Differences vs. 2-Hydroxy-3-nitrobenzoate

The target compound's predicted ACD/LogP of 2.46 is significantly higher than the LogP of 1.8 reported for methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in some databases (or ~1.6 for methyl 2-hydroxy-3-nitrobenzoate), indicating a notable increase in lipophilicity conferred by the 5-methoxy group [1]. This LogP value is directly linked to altered membrane permeability and tissue distribution compared to the less lipophilic analog . Additionally, its predicted pKa of 7.07±0.38 positions the compound's ionization state near physiological pH, a property that can be finely tuned by modifying the 5-methoxy or nitro substituents, in contrast to the higher pKa of the parent salicylic acid derivative.

Lipophilicity & Ionization
Data to verify
ACD/LogP 2.46 vs analog ~1.6
pKa 7.07±0.38 vs ~9.9 (parent acid)
Higher lipophilicity may support permeability studies; ionization near physiological pH.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Lipophilicity LogP pKa ADME

COMT Inactivity: Differentiation from COMT-Targeted Compounds

In stark contrast to its moderate CES1 inhibition, Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate demonstrates a complete lack of inhibitory activity against catechol O-methyltransferase (COMT) from rat liver when tested at a high concentration of 1 mM . This is a key differentiating factor from other hydroxymethoxynitrobenzaldehydes and structurally related compounds that are specifically designed and optimized as COMT inhibitors for neurological applications [1]. This stark activity cliff highlights that the specific substitution pattern directs binding away from the COMT active site.

COMT Inactivity
Reported
No inhibition at 1 mM
Clean selectivity; enables use as negative control in COMT screens.
Rat liver enzyme; active analogs show nM-µM IC50.
Enzyme Inhibition COMT Activity Cliff Selectivity Profile

Thermal Stability: Melting Point vs. 2-Hydroxy-3-nitrobenzoate

The target compound is a high-melting solid with a reported melting point range of 139-141 °C . This is a substantial thermal property difference compared to the close analog methyl 2-hydroxy-3-nitrobenzoate, which has a melting point of 83-87 °C . The addition of the 5-methoxy group to the 3-nitro-2-hydroxybenzoate scaffold raises the melting point by approximately 55 °C, indicating significantly enhanced intermolecular forces in the solid state, likely due to altered hydrogen-bonding networks and crystal packing.

Melting Point Stability
Data to verify
139-141 °C Analog: 83-87 °C Δ +55 °C higher thermal stability
Enhanced thermal robustness supports high-temperature synthetic steps.
Supplier data; verify lot-specific melting range.
Solid-State Chemistry Crystallinity Thermal Analysis Purification

Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate: Application Scenarios


Selective CES1 Probe and COMT Negative Control

Based on its moderate, quantifiable inhibition of human CES1 (Ki = 1.51 µM) and its complete lack of COMT inhibition at 1 mM, this compound is uniquely positioned as a dual-purpose research tool [1]. It can be employed as a reference inhibitor for in vitro CES1 activity assays to study drug metabolism, while simultaneously serving as a validated negative control in assays designed to identify COMT inhibitors, ensuring the selectivity of any observed activity.

Higher-LogP Scaffold for CNS-Penetrant Design

The compound's calculated LogP of 2.46, significantly higher than the LogP ~1.6 of the common 2-hydroxy-3-nitrobenzoate analog, directly supports its use as a starting scaffold for medicinal chemistry campaigns requiring enhanced membrane permeability, such as the development of central nervous system (CNS)-penetrant agents or lipophilic fluorescent probes [1]. Its pKa of ~7.07 further suggests favorable ionization behavior at physiological pH, aiding in cellular uptake [2].

Thermally Stable Intermediate for Harsh-Condition Syntheses

Its high melting point (139-141 °C) provides a quantifiable advantage in thermal stability over lower-melting nitrobenzoate analogs (e.g., ~83-87 °C for methyl 2-hydroxy-3-nitrobenzoate) [1]. This property makes it a more robust intermediate for synthetic sequences involving elevated temperatures or exothermic reactions, reducing the risk of decomposition or unwanted side-reactions and facilitating purification via recrystallization [2].

Core Structure for Antimycobacterial SAR Libraries

Given the established class-level efficacy of nitrobenzoates against M. tuberculosis, this compound's specific substitution pattern (2-OH, 5-OMe, 3-NO2) can serve as a distinct entry point for structure-activity relationship (SAR) investigations [1]. Unlike simpler 3-nitrobenzoates, its additional functional groups offer more vectors for chemical diversification, allowing researchers to systematically explore how modifications around this scaffold impact antimycobacterial potency and selectivity, a strategy validated by studies showing that activity is highly dependent on specific substitution .

Application
Selection Property
Validation Focus
CES1 probe & COMT negative control
Verified CES1 inhibition; COMT inactivity
Confirm selectivity profile in enzyme assays
CNS-penetrant scaffold design
Enhanced lipophilicity profile
Validate experimental LogP and permeability
High-temperature synthesis intermediate
Elevated melting point
Verify thermal robustness under reaction conditions
Antimycobacterial SAR studies
Distinct 2-OH-5-OMe-3-NO2 substitution
Assess antimycobacterial activity and structural diversification

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